molecular formula C12H20N2 B13018748 N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine

N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine

Cat. No.: B13018748
M. Wt: 192.30 g/mol
InChI Key: YPONNBYXYWAIKV-UHFFFAOYSA-N
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Description

N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine: is an organic compound with the molecular formula C12H20N2 . This compound features a pyridine ring substituted at the 3-position with an ethyl group, which is further connected to a pentan-1-amine chain. The presence of both the pyridine ring and the amine group makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine typically involves the reaction of 3-ethylpyridine with pentan-1-amine under specific conditions. One common method is the reductive amination of 3-ethylpyridine using pentan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Chemistry: N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies.

Industry: In the industrial sector, it can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the ethyl group on the pyridine ring and the length of the pentan-1-amine chain contribute to its unique reactivity and interaction with biological targets.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)pentan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-4-5-9-14-11(2)12-7-6-8-13-10-12/h6-8,10-11,14H,3-5,9H2,1-2H3

InChI Key

YPONNBYXYWAIKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CN=CC=C1

Origin of Product

United States

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